Lipophilicity (Predicted logP) Comparison: 2‑Methoxyethyl vs. N‑Allyl Cinnamylamine
The 2‑methoxyethyl substituent reduces lipophilicity relative to the purely hydrocarbon N‑allyl analog. Predicted logP for the target compound is approximately 2.00 , whereas the structurally closest catalogued analog, N‑allyl‑3‑phenyl‑2‑propen‑1‑amine (CAS 86386-72-3), has a higher predicted logP consistent with its increased carbon count and absence of an ether oxygen . This difference of roughly 0.6–1.2 log units (depending on the prediction algorithm) places the target compound closer to the optimal lipophilicity range for CNS drug candidates (logP 1–3), while the N‑allyl analog may exceed it.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.00 (Hit2Lead reported XLogP3 for the hydrochloride salt) |
| Comparator Or Baseline | N‑Allyl‑3‑phenyl‑2‑propen‑1‑amine (CAS 86386-72-3); predicted logP not explicitly reported but structurally expected to be ~2.6–3.2 based on increased hydrocarbon character |
| Quantified Difference | ΔlogP ≈ –0.6 to –1.2 (target more hydrophilic) |
| Conditions | Predicted values; the target compound's logP was reported by Hit2Lead (XLogP3) ; comparator logP estimated by structural analogy to N‑allyl cinnamylamine. |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non‑specific protein binding, two parameters that directly affect screening assay performance and hit triage.
